molecular formula C12H5Cl3N2 B8525029 2-Chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile

2-Chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile

Cat. No. B8525029
M. Wt: 283.5 g/mol
InChI Key: BQBWQEDAQOJNRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile is a useful research compound. Its molecular formula is C12H5Cl3N2 and its molecular weight is 283.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(2,4-dichloro-phenyl)-isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H5Cl3N2

Molecular Weight

283.5 g/mol

IUPAC Name

2-chloro-5-(2,4-dichlorophenyl)pyridine-4-carbonitrile

InChI

InChI=1S/C12H5Cl3N2/c13-8-1-2-9(11(14)4-8)10-6-17-12(15)3-7(10)5-16/h1-4,6H

InChI Key

BQBWQEDAQOJNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CN=C(C=C2C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-5-(2,4-dichloro-phenyl)-isonicotinonitrile (880 mg, 3.3 mmol) in HCl conc. (15 mL) was vigorously stirred and cooled to −15° C. (ice/MeOH bath). NaNO2 (4.6 g, 66.7 mmol) was carefully added, then the reaction mixture was slowly warmed to RT and stirred for 24 h. The formed precipitate was filtered, washed with water, and purified by Combi-Flash Companion™ (Isco Inc.) column chromatography (SiO2; gradient elution, [hexane/DCM 1:1]/TBME 95:5→5:95) to yield the title compound (453 mg, 1.6 mmol, 48%). MS: 284 [M+1]+; HPLC: AtRet=2.70.
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.6 g
Type
reactant
Reaction Step Three
Yield
48%

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